molecular formula C21H22N4O4 B10987862 3-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-4-methoxy-N-methylbenzamide

3-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-4-methoxy-N-methylbenzamide

Cat. No.: B10987862
M. Wt: 394.4 g/mol
InChI Key: CMEGGUOFRVDTEB-UHFFFAOYSA-N
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Description

3-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-4-methoxy-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-4-methoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanoyl Group: This step involves the acylation of the quinazoline core with a butanoyl chloride derivative.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-methoxy-N-methylbenzamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinazoline core can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-3-methoxy-N-methylbenzamide
  • **3-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-4-ethoxy-N-methylbenzamide

Uniqueness

3-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-4-methoxy-N-methylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 4-position and the butanoyl group at the 4-position of the quinazoline core can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

4-methoxy-N-methyl-3-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]benzamide

InChI

InChI=1S/C21H22N4O4/c1-22-20(27)13-10-11-17(29-2)16(12-13)24-19(26)9-5-8-18-23-15-7-4-3-6-14(15)21(28)25-18/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,27)(H,24,26)(H,23,25,28)

InChI Key

CMEGGUOFRVDTEB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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